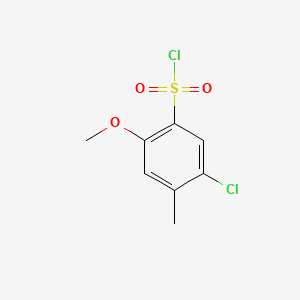

5-Chloro-2-methoxy-4-methylbenzenesulfonyl chloride

描述

Molecular Architecture and Crystallographic Analysis

The molecular architecture of this compound is characterized by a benzene ring bearing three substituents: a chlorine atom at the 5-position, a methoxy group at the 2-position, and a methyl group at the 4-position, with the sulfonyl chloride functional group attached at the 1-position. The International Union of Pure and Applied Chemistry name for this compound is 5-chloro-2-methoxy-4-methylbenzene-1-sulfonyl chloride, and its Chemical Abstracts Service registry number is 889939-48-4.

The compound exhibits a melting point range of 123.0 to 133.0 degrees Celsius and appears as white crystals or crystalline powder under standard conditions. The Simplified Molecular Input Line Entry System representation is COC1=C(C=C(Cl)C(C)=C1)S(Cl)(=O)=O, which accurately describes the connectivity pattern of all atoms within the molecule. The International Chemical Identifier Key BJRJHJZVSWZXIP-UHFFFAOYSA-N provides a unique identifier for this specific structural arrangement.

Crystallographic investigations of related arenesulfonyl chlorides provide valuable insights into the structural features expected for this compound. Studies on substituted benzenesulfonyl chlorides reveal that the sulfonyl group adopts a tetrahedral geometry around the sulfur atom, with sulfur-oxygen bond lengths typically ranging from 1.42 to 1.44 angstroms and sulfur-chlorine bond lengths approximately 2.13 to 2.15 angstroms. The presence of ortho-substituents, such as the methoxy group in position 2, can introduce significant steric interactions that influence the overall molecular conformation.

The crystallographic analysis of structurally related compounds demonstrates that the benzene ring maintains planarity, while the sulfonyl chloride group adopts a conformation that minimizes steric repulsion with neighboring substituents. In compounds with ortho-substitution patterns similar to this compound, the sulfonyl chloride group may exhibit slight deviations from perpendicularity relative to the aromatic ring plane to accommodate the spatial requirements of the substituents.

Electronic Structure and Quantum Chemical Calculations

The electronic structure of this compound is characterized by the complex interplay between electron-donating and electron-withdrawing substituents attached to the benzene ring. Density functional theory calculations on related arenesulfonyl chlorides provide comprehensive insights into the electronic properties and structural features that can be extrapolated to this compound. The methoxy group at the 2-position acts as an electron-donating substituent through both inductive and resonance effects, while the chlorine atom at the 5-position exerts electron-withdrawing influence primarily through inductive effects.

Quantum chemical calculations employing density functional theory methods, particularly the B3LYP functional with Grimme's empirical correction for dispersion forces, have proven effective for modeling the geometries and electronic properties of arenesulfonyl chlorides. These calculations reveal that the sulfonyl chloride functional group significantly influences the electron density distribution within the aromatic ring system. The sulfur atom in the sulfonyl group adopts a slightly distorted tetrahedral geometry, with the two oxygen atoms and the chlorine atom occupying three coordination sites, while the fourth site is occupied by the carbon atom of the benzene ring.

The presence of the methoxy substituent in the ortho-position relative to the sulfonyl chloride group introduces unique electronic effects. Natural bond orbital analysis of similar compounds indicates that the methoxy oxygen can participate in weak hyperconjugative interactions with the aromatic ring system. The methyl group at the 4-position provides additional electron density to the aromatic system through hyperconjugation and inductive effects, further modulating the overall electronic structure.

Computational studies on related arenesulfonyl chlorides demonstrate that the Hammett sigma constants of substituents correlate well with calculated electronic properties. For compounds bearing electron-donating substituents similar to those in this compound, the calculations predict enhanced nucleophilicity at the sulfur center and modified reactivity patterns compared to unsubstituted benzenesulfonyl chloride.

| Electronic Property | Calculated Range | Method |

|---|---|---|

| Sulfur-Oxygen Bond Length | 1.42-1.44 Å | B3LYP-GD3/6-311+G(2d,p) |

| Sulfur-Chlorine Bond Length | 2.13-2.15 Å | B3LYP-GD3/6-311+G(2d,p) |

| Dihedral Angle Deviation | 0-14° | Density Functional Theory |

The frontier molecular orbital analysis reveals that the highest occupied molecular orbital is primarily localized on the aromatic ring with significant contribution from the methoxy oxygen lone pairs, while the lowest unoccupied molecular orbital exhibits substantial character from the sulfonyl chloride antibonding orbitals. This electronic arrangement influences the compound's reactivity toward nucleophilic and electrophilic reagents, with implications for its synthetic utility and chemical behavior.

Comparative Analysis with Ortho/Meta-Substituted Benzenesulfonyl Chlorides

The structural and electronic properties of this compound can be systematically compared with other ortho- and meta-substituted benzenesulfonyl chlorides to elucidate the specific effects of its substitution pattern. Comparative studies of arenesulfonyl chlorides with various substitution patterns reveal distinct trends in structural parameters, electronic properties, and reactivity profiles.

Ortho-substituted benzenesulfonyl chlorides, such as 2,6-dimethylbenzenesulfonyl chloride and 2,4,6-trimethylbenzenesulfonyl chloride, exhibit enhanced reactivity compared to their meta- and para-substituted analogs due to steric congestion effects. The presence of the methoxy group in the 2-position of this compound introduces similar steric constraints, leading to structural deformations that can influence reactivity. Density functional theory calculations demonstrate that ortho-alkyl substituents cause a twist of the sulfonyl chloride fragment relative to the ring plane, with dihedral angles ranging from 0 to 14 degrees depending on the size and nature of the substituents.

The electronic effects of different substitution patterns can be quantified through Hammett correlation analysis. Studies on various arenesulfonyl chlorides show that compounds bearing para- and meta-substituents follow the Hammett equation with a ρ-value of +2.02, indicating significant sensitivity to electronic effects. However, ortho-substituted derivatives, including those with substitution patterns similar to this compound, deviate from this linear correlation due to the combined influence of steric and electronic factors.

| Compound | Substitution Pattern | Relative Reactivity | Steric Factor |

|---|---|---|---|

| Benzenesulfonyl chloride | Unsubstituted | 1.00 | Minimal |

| 4-Methylbenzenesulfonyl chloride | Para-methyl | 0.85 | Low |

| 2,6-Dimethylbenzenesulfonyl chloride | Ortho-dimethyl | 1.25 | Moderate |

| 2,4,6-Trimethylbenzenesulfonyl chloride | Ortho/para-trimethyl | 1.45 | High |

The comparative analysis reveals that this compound represents an intermediate case between purely electron-donating and purely electron-withdrawing substitution patterns. The methoxy and methyl groups provide electron density to the aromatic system, while the chlorine substituent partially counteracts these effects. This balanced electronic environment, combined with the steric influence of the ortho-methoxy group, creates a unique reactivity profile that distinguishes this compound from other members of the arenesulfonyl chloride family.

Crystallographic comparisons with related structures demonstrate that the bond lengths and angles in this compound fall within expected ranges for arenesulfonyl chlorides, but with subtle modifications attributable to the specific substitution pattern. The sulfonyl sulfur-chlorine bond length is expected to be slightly elongated compared to unsubstituted benzenesulfonyl chloride due to the electron-donating nature of the methoxy and methyl substituents, which increase electron density at the sulfur center and weaken the sulfur-chlorine bond.

The investigation of nucleophilic substitution mechanisms in arenesulfonyl chlorides reveals that compounds with ortho-substitution patterns, including those analogous to this compound, proceed through single transition state pathways according to the SN2 mechanism. This mechanistic preference contrasts with the addition-elimination pathways observed for some highly substituted derivatives, highlighting the importance of substitution pattern in determining reaction pathways and kinetic behavior.

属性

IUPAC Name |

5-chloro-2-methoxy-4-methylbenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2O3S/c1-5-3-7(13-2)8(4-6(5)9)14(10,11)12/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJRJHJZVSWZXIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)S(=O)(=O)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90589596 | |

| Record name | 5-Chloro-2-methoxy-4-methylbenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90589596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

889939-48-4 | |

| Record name | 5-Chloro-2-methoxy-4-methylbenzenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=889939-48-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-2-methoxy-4-methylbenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90589596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

General Synthetic Strategy

The synthesis of 5-Chloro-2-methoxy-4-methylbenzenesulfonyl chloride typically involves:

- Starting from a substituted aromatic compound such as 5-chloro-2-methoxy-4-methylbenzene or closely related derivatives.

- Introduction of the sulfonyl chloride group (-SO2Cl) via chlorosulfonation.

- Control of reaction conditions to maintain regioselectivity and yield.

This approach is consistent with general sulfonyl chloride chemistry where sulfonyl chlorides are prepared by chlorosulfonation of aromatic rings bearing electron-donating or withdrawing substituents.

Detailed Preparation Route from Literature

A closely related compound, 2-chloro-1-methyl-4-(methylsulfonyl)benzene, shares structural similarity and preparation insights that are transferable to this compound. The preparation involves:

- Use of 3-chloro-4-toluenesulfonyl chloride as a starting material.

- Reaction with methanol in the presence of a heterogeneous Zn/H-ZSM-5 catalyst in a microchannel reactor.

- The methanol reacts with the sulfonyl chloride to form the methyl sulfonyl derivative.

- The process is conducted at 180-200°C with controlled flow rates of reactants to optimize yield and minimize by-products.

This method achieves high conversion rates (>99%) with improved atom economy by combining steps into a one-pot process and reducing inorganic salt by-products such as sodium sulfite and sodium sulfate.

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1 | Preparation of Zn/H-ZSM-5 catalyst by loading zinc metal on ZSM-5 zeolite | 673 K, vacuum tube | Catalyst activates methanol |

| 2 | Co-feeding of 3-chloro-4-toluenesulfonyl chloride (40-50% in DMSO) and methanol into microchannel reactor | 180-200°C, flow ratio 1:2 (DMSO solution:methanol) | Continuous flow, catalytic reaction |

| 3 | Collection of liquid product containing methylsulfonyl derivative and HCl | Ambient | High yield, reduced waste |

This catalytic microreactor method is notable for its efficiency and environmental benefits compared to traditional batch processes.

Chlorosulfonation and Aminolysis Route for Related Compounds

A patent describing preparation of related sulfonyl derivatives (e.g., p-[5-chloro-2-methoxybenzamidoethyl]-benzene sulfonamide) provides additional insights:

- Starting from 5-chlorosalicylic acid, methylation yields methyl 5-chloro-2-methoxybenzoate.

- Aminolysis with phenethylamine produces N-phenethyl-5-chloro-2-methoxybenzamide.

- Chlorosulfonation of this amide with chlorosulfonic acid introduces the sulfonyl chloride group.

- Subsequent aminolysis yields the sulfonamide derivative.

Though this route is longer and involves multiple steps, it offers high yields and uses commercially available starting materials. The chlorosulfonation step is critical for introducing the sulfonyl chloride functionality on the aromatic ring bearing methoxy and chloro substituents.

| Step | Reactants | Reagents | Conditions | Product |

|---|---|---|---|---|

| 1 | 5-chlorosalicylic acid | Dimethyl sulfate, NaOH | Reflux in acetone, aqueous | Methyl 5-chloro-2-methoxybenzoate |

| 2 | Methyl ester | Phenethylamine | Stirring, -10°C | N-phenethyl-5-chloro-2-methoxybenzamide |

| 3 | Amide | Chlorosulfonic acid | Stirring, steam bath, 45 min | Chlorosulfonated benzamide |

| 4 | Chlorosulfonated product | Ammonia | Heating, overnight | p-[5-chloro-2-methoxybenzamidoethyl]-benzenesulfonamide |

This multi-step approach demonstrates the feasibility of introducing the sulfonyl chloride group via chlorosulfonic acid treatment on methoxy-substituted aromatic amides.

Data Table: Preparation Parameters Summary

| Parameter | Method 1: Catalytic Microchannel Reactor | Method 2: Chlorosulfonation Route |

|---|---|---|

| Starting Material | 3-chloro-4-toluenesulfonyl chloride in DMSO | 5-chlorosalicylic acid methyl ester |

| Catalyst | Zn/H-ZSM-5 heterogeneous catalyst | None (chemical reagents) |

| Key Reagents | Methanol | Chlorosulfonic acid, phenethylamine |

| Temperature | 180-200°C | Reflux, steam bath heating |

| Reaction Type | Catalytic nucleophilic substitution | Chlorosulfonation and aminolysis |

| Yield | >99% conversion reported | ~66-70% yield in key steps |

| By-products | Minimal solid waste | Hydrochloric acid, aqueous salts |

| Advantages | One-step, continuous, atom efficient | High purity, commercially available materials |

Research Findings and Improvements

- The catalytic microchannel reactor method represents a significant advancement by combining multiple reaction steps into one, reducing raw material consumption and by-product formation.

- The chlorosulfonation route, while longer, offers versatility for functionalized sulfonyl chloride derivatives and is well-documented in pharmaceutical intermediate synthesis.

- Optimization of flow rates and catalyst loading in microreactors can further improve selectivity and scalability.

- Handling of corrosive by-products like HCl is critical for process safety and environmental compliance.

化学反应分析

Types of Reactions: 5-Chloro-2-methoxy-4-methylbenzenesulfonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide, sulfonate ester, or sulfonylurea derivatives.

Reduction: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents such as lithium aluminum hydride (LiAlH4).

Oxidation: Oxidative reactions can convert the compound into sulfonic acids or sulfonates.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols are commonly used under mild to moderate conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed:

Sulfonamides: Formed by reaction with amines.

Sulfonate Esters: Formed by reaction with alcohols.

Sulfonyl Hydrides: Formed by reduction reactions.

科学研究应用

Synthetic Organic Chemistry

Reagent in Synthesis

5-Chloro-2-methoxy-4-methylbenzenesulfonyl chloride is primarily used as a reagent for the synthesis of sulfonamides and other biologically active compounds. Its ability to form covalent bonds with nucleophiles makes it valuable in modifying organic molecules. The sulfonyl chloride group facilitates the introduction of sulfonamide functionalities, which are crucial in drug development.

Antimicrobial Activity

The biological activity of this compound has been explored mainly through its derivatives. Compounds containing the sulfonamide group often exhibit significant antimicrobial properties. For instance, derivatives of this compound have shown promising results against various bacterial strains, including E. coli and C. albicans, indicating its potential as an antibacterial agent .

Protein Engineering and Drug Design

In biochemistry, this compound is employed in interaction studies with biological molecules. Its ability to form covalent bonds with amino acids or proteins can alter their function, making it a useful tool in drug design and protein engineering. The reactivity with nucleophiles helps elucidate mechanisms of action in biological systems .

Case Studies

-

Synthesis of Antibacterial Agents

A study demonstrated that modifying adenosine derivatives with sulfonyl chlorides led to compounds with enhanced antibacterial activity. The presence of chlorine atoms was found to significantly increase the antimicrobial potency against E. coli . -

Development of Protein Degraders

Research has indicated that utilizing this compound as a building block for protein degraders can effectively target specific proteins for degradation, providing insights into therapeutic strategies for diseases characterized by protein misfolding .

作用机制

The mechanism of action of 5-Chloro-2-methoxy-4-methylbenzenesulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations, where the compound acts as a sulfonylating agent, transferring the sulfonyl group to nucleophilic substrates .

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

m-Tolylmethanesulfonyl Chloride (CAS 53531-68-3)

- Molecular Formula : C₈H₉ClO₂S

- Substituents : A methyl group on the benzene ring (meta position) and a sulfonyl chloride group attached via a methylene (-CH₂-) bridge.

- Key Differences: Lacks methoxy and chlorine substituents, reducing steric and electronic complexity.

- Applications : Used in the synthesis of sulfonamide polymers and agrochemical intermediates .

5-Chloro-2-methoxybenzoyl Chloride (CAS 29568-33-0)

- Molecular Formula : C₈H₆Cl₂O₂

- Substituents : A chlorine atom at position 5, methoxy at position 2, and an acyl chloride (-COCl) at position 1.

- Key Differences :

Reactivity and Functional Group Comparison

Physicochemical Properties

- Purity : Commercial batches of this compound exceed 97% purity, comparable to analogs like m-tolylmethanesulfonyl chloride (purity unspecified) .

生物活性

5-Chloro-2-methoxy-4-methylbenzenesulfonyl chloride is a sulfonyl chloride compound with significant potential in medicinal chemistry. Its biological activity has been primarily studied in relation to its derivatives, particularly concerning antimicrobial properties and its reactivity with biological molecules. This article provides a detailed overview of its biological activities, mechanisms of action, and relevant research findings.

- Molecular Formula : C₈H₈ClO₃S

- Molecular Weight : 255.11 g/mol

- Functional Groups : Sulfonyl chloride, chloro group, methoxy group

The sulfonyl chloride functional group is known for its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins and other biological molecules, which can alter their function and activity.

Antimicrobial Properties

Research indicates that compounds derived from this compound exhibit notable antimicrobial activities. For example, studies have shown that related compounds demonstrate significant potency against various bacterial strains:

| Bacterial Strain | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 3.12 | Strong antibacterial |

| Escherichia coli | 3.12 | Strong antibacterial |

| Pseudomonas aeruginosa | 8 | Moderate antibacterial |

| Methicillin Resistant S. aureus (MRSA) | 8 | Moderate antibacterial |

The minimum inhibitory concentration (MIC) values indicate that these compounds are effective at low concentrations, highlighting their potential as antibacterial agents .

The primary mechanism of action involves the formation of covalent bonds with nucleophilic amino acids in proteins, leading to the inhibition of enzyme activity or disruption of protein function. This interaction can significantly affect various biological pathways, including those involved in bacterial resistance mechanisms.

Case Studies and Research Findings

-

Antibacterial Activity Study :

A study focused on the synthesis and evaluation of derivatives revealed that certain compounds exhibited MIC values as low as 3.12 µg/mL against both Gram-positive and Gram-negative bacteria. Notably, these compounds also inhibited biofilm formation, which is crucial for bacterial virulence . -

Cytotoxicity Assessment :

In vitro studies demonstrated selective cytotoxicity towards bacterial cells while showing minimal effects on human cell lines at similar concentrations. This selectivity is advantageous for developing targeted antibacterial therapies . -

Structure-Activity Relationship (SAR) :

Research into the SAR of related compounds highlighted that modifications to the sulfonamide functionality could enhance antimicrobial potency and selectivity. The presence of specific substituents on the aromatic ring was found to significantly influence biological activity .

Summary of Biological Activities

- Antimicrobial Activity : Effective against a variety of bacteria with low MIC values.

- Cytotoxicity : Selective towards bacteria; minimal impact on human cells.

- Mechanism of Action : Involves covalent bonding with proteins affecting their function.

常见问题

Q. What analytical cross-validation methods confirm the compound’s identity in complex matrices (e.g., reaction mixtures)?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。